molecular formula C7H8FN B146951 3-Fluoro-2-methylaniline CAS No. 443-86-7

3-Fluoro-2-methylaniline

Cat. No. B146951
CAS RN: 443-86-7
M. Wt: 125.14 g/mol
InChI Key: SLDLVGFPFFLYBM-UHFFFAOYSA-N
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Description

3-Fluoro-2-methylaniline is a fluorinated aniline derivative, which is a type of aromatic amine featuring both a methyl and a fluorine substituent on the benzene ring. The presence of these substituents can significantly alter the chemical and physical properties of the compound compared to aniline itself.

Synthesis Analysis

The synthesis of fluorinated aniline derivatives, such as 3-fluoro-2-methylaniline, can be achieved through various chemical routes. One approach involves the use of a nucleoside that is modified to include a 3-fluoro-6-methylaniline group, which can then be incorporated into oligonucleotides for further applications . Another method for synthesizing polyfluoroanilines, which could potentially be adapted for 3-fluoro-2-methylaniline, involves acid-assisted persulfate initiated polymerization of fluorine-substituted aniline monomers .

Molecular Structure Analysis

The molecular structure of related compounds, such as 2,6-dibromo-3-chloro-4-fluoroaniline, has been determined through crystallographic methods. These compounds crystallize in the monoclinic system and feature classical intra- and intermolecular hydrogen bonds, as well as dispersive halogen interactions . Although not directly about 3-fluoro-2-methylaniline, this study provides insight into how halogen substituents can influence the molecular structure and interactions within the crystal lattice.

Chemical Reactions Analysis

The chemical reactivity of fluorinated anilines can be quite distinct due to the electron-withdrawing nature of the fluorine atom. For instance, the 3-fluoro group in a nucleoside derivative has been utilized as a spin label in 19F NMR studies, which can provide detailed information on mercury-mediated base pairing in nucleic acids . Additionally, the activated fluorine-amine reaction has been used to synthesize guanidinium-functionalized polymer electrolytes, demonstrating the versatility of fluorinated anilines in polymer chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-fluoro-2-methylaniline derivatives can be characterized using various spectroscopic and analytical techniques. UV-VIS, FT-IR, and NMR spectroscopies are commonly employed to characterize the structure and purity of these compounds . Additionally, differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide information on the thermal stability and decomposition patterns of polyfluoroaniline polymers . The solubility of these compounds in organic solvents can also be an important physical property, influencing their applications in different chemical processes .

Scientific Research Applications

1. Nucleobase-Specific Hybridization Probe

A study by Aro-Heinilä, Lönnberg, and Virta (2019) explored the use of a 3-fluoro-6-methylaniline nucleoside in oligonucleotides, demonstrating its effectiveness as a mercury-mediated base pairs stabilizer. This compound showed a clear nucleobase-specific binding preference and was utilized as a spin label for detailed analysis of Hg(II)-mediated base pairing using 19F NMR resonance shifts (Aro-Heinilä, Lönnberg, & Virta, 2019).

2. Environmental Toxicology

In environmental toxicology, Bundy et al. (2002) investigated the effects of 2-fluoro-4-methylaniline on earthworms. Using high-resolution 1H NMR spectroscopy, they assessed toxicant-induced biochemical changes in earthworm tissue extracts. This study identified new endogenous biomarkers of xenobiotic toxicity, contributing to understanding the mechanism of action of toxic chemicals (Bundy et al., 2002).

3. Crystallography

In the field of crystallography, Mayes, McGarry, Moussa, and Watkin (2008) reported on the chlorination of 3-fluoro-2-methylaniline, analyzing the crystal structure of the resultant compound. They found that the crystal structure was stabilized by hydrogen-bonding and π–π stacking interactions (Mayes, McGarry, Moussa, & Watkin, 2008).

4. Vibrational Spectroscopy

Lijuan Zhang et al. (2014) conducted REMPI spectroscopy and theoretical calculations on 3-fluoro-N-methylaniline (3FNMA), studying its vibrational spectra in different states. This research provided insights into the conformation effects and the stability of different rotamers in 3FNMA (Lijuan Zhang et al., 2014).

Safety And Hazards

3-Fluoro-2-methylaniline is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It is also a combustible liquid .

properties

IUPAC Name

3-fluoro-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN/c1-5-6(8)3-2-4-7(5)9/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDLVGFPFFLYBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196111
Record name 3-Fluoro-o-toluidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-methylaniline

CAS RN

443-86-7
Record name 3-Fluoro-2-methylaniline
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-2-methylaniline
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Record name 3-Fluoro-o-toluidine
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Record name 3-fluoro-o-toluidine
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Record name 3-FLUORO-2-METHYLANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
BA Mayes, P McGarry, A Moussa… - … Section E: Structure …, 2008 - scripts.iucr.org
… Chlorination of 3-fluoro-2-methylaniline with N-chlorosuccinimide gave one major regioisomer whose structure was determined by X-ray crystallography. The product was found to have …
Number of citations: 2 scripts.iucr.org
MAV Ribeiro da Silva, AI Ferreira… - The Journal of Physical …, 2007 - ACS Publications
… on this approach II, shown in Table 6, are in much better agreement with the experimental ones than those obtained with approach I, with the exception of the 3-fluoro-2-methylaniline. …
Number of citations: 14 pubs.acs.org
CAL Mahaffy - Synthesis and Reactivity in Inorganic, Metal-Organic …, 1984 - Taylor & Francis
The tricarbonylchromium complexes of the following arenes were prepared: 6-ethyl-2-methylaniline, N-ethyl-2,3-dimethylaniline, N-ethyl-3-niethylaniline, 4-fluoro-N-methylaniline, 3-…
Number of citations: 10 www.tandfonline.com
J Koerts, S Boeren, J Vervoort, R Weiss… - Chemico-biological …, 1996 - Elsevier
… Additional results of the present study demonstrate that the regioselectivity of aromatic ring hydroxylation of 3-fluoro-2-methylaniline was only slightly influenced by the type of …
Number of citations: 6 www.sciencedirect.com
I Achiwa, T Shiozawa, Y Terao, H Nukaya - … Mutagenesis and Related …, 1995 - infona.pl
… We used 3-fluoro-2-methylaniline as a starting material and transformed it to (1) and (2) via the intermediate, 2,8-dimethyl-7-methylaminoquinoxaline (3), in 11 and 10 steps respectively…
Number of citations: 1 www.infona.pl
J Koerts, IMCM Rietjens, MG Boersma… - FEBS letters, 1995 - Wiley Online Library
… 1 presents the results of a 1H NMR T1 relaxation measurement for 3-fluoro-2-methylaniline bound to phenobarbital induced microsomal cytochromes P450- A plot of the natural …
Number of citations: 15 febs.onlinelibrary.wiley.com
I ACHIWA, T SHIOZAWA, H NUKAYA… - Chemical and …, 1994 - jstage.jst.go.jp
… A new mutagen, 2-amino-1, 7, 9-trimethylimidazo[4, 5-g]quinoxaline (1), isolated from beef extract, was synthesized from 3-fluoro-2-methylaniline via an intermediate, 2, 8-dimethyl-7-…
Number of citations: 5 www.jstage.jst.go.jp
B Armstrong, A Grier, JB Hamilton, H Khuu… - Inorganica chimica …, 1992 - Elsevier
The tricarbonylchromium complexes of the following derivatives of fluorobenzene have been prepared: 2,4- and 3,5-dimethyl-, 2,4,6-trimethyl-, 3,4- and 3,5-dimethoxy- and 4-methoxy-2-…
Number of citations: 13 www.sciencedirect.com
P Kovacic, JF Gormish - Journal of the American Chemical …, 1966 - ACS Publications
… Work-up gave 0.7 g (87 %) of 3-fluoro-2methylaniline of 98 % purity. The glpc retention time and infrared spectrum of theglpc purified product were identical with those of the …
Number of citations: 13 pubs.acs.org
BA Mayes, NC Chaudhuri, CP Hencken… - … Process Research & …, 2010 - ACS Publications
A synthetic preparation of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a key intermediate towards phosphoindole inhibitors of HIV non-nucleoside reverse transcriptase, is …
Number of citations: 14 pubs.acs.org

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